1-[(2,4-Difluorophenyl)methyl]piperidin-4-ol 1-[(2,4-Difluorophenyl)methyl]piperidin-4-ol
Brand Name: Vulcanchem
CAS No.: 414880-45-8
VCID: VC4729769
InChI: InChI=1S/C12H15F2NO/c13-10-2-1-9(12(14)7-10)8-15-5-3-11(16)4-6-15/h1-2,7,11,16H,3-6,8H2
SMILES: C1CN(CCC1O)CC2=C(C=C(C=C2)F)F
Molecular Formula: C12H15F2NO
Molecular Weight: 227.255

1-[(2,4-Difluorophenyl)methyl]piperidin-4-ol

CAS No.: 414880-45-8

Cat. No.: VC4729769

Molecular Formula: C12H15F2NO

Molecular Weight: 227.255

* For research use only. Not for human or veterinary use.

1-[(2,4-Difluorophenyl)methyl]piperidin-4-ol - 414880-45-8

Specification

CAS No. 414880-45-8
Molecular Formula C12H15F2NO
Molecular Weight 227.255
IUPAC Name 1-[(2,4-difluorophenyl)methyl]piperidin-4-ol
Standard InChI InChI=1S/C12H15F2NO/c13-10-2-1-9(12(14)7-10)8-15-5-3-11(16)4-6-15/h1-2,7,11,16H,3-6,8H2
Standard InChI Key OOHWQQRRJBOFKI-UHFFFAOYSA-N
SMILES C1CN(CCC1O)CC2=C(C=C(C=C2)F)F

Introduction

Chemical Identity and Structural Characteristics

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC12H15F2NO\text{C}_{12}\text{H}_{15}\text{F}_{2}\text{NO}
Molecular Weight227.255 g/mol
IUPAC Name1-[(2,4-Difluorophenyl)methyl]piperidin-4-ol
SMILESC1CN(CCC1O)CC2=C(C=C(C=C2)F)F
InChI KeyOOHWQQRRJBOFKI-UHFFFAOYSA-N
Hydrogen Bond Donors1 (hydroxyl group)
Hydrogen Bond Acceptors4 (N, O, 2F)

Synthesis and Preparation

Optimization Challenges

  • Steric Hindrance: The bulky 2,4-difluorobenzyl group may necessitate elevated temperatures or prolonged reaction times for complete substitution .

  • Purification: The polar hydroxyl group complicates isolation, often requiring chromatography or recrystallization .

Biological and Pharmacological Applications

Role as a Pharmaceutical Intermediate

1-[(2,4-Difluorophenyl)methyl]piperidin-4-ol serves as a precursor in the synthesis of bioactive molecules. For example:

  • Risperidone Impurities: Structural analogs, such as 3-[2-[4-[(Z)-(2,4-difluorophenyl)(hydroxyimino)methyl]piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one (Risperidone Impurity B), are critical in quality control for antipsychotic drugs .

  • Antitussive Agents: Piperidin-4-ol derivatives like 4-aminomethyl-1-(2-phenylethyl)-piperidin-4-ol are intermediates in Fenspiride HCl synthesis, highlighting the therapeutic relevance of this scaffold .

Related Compounds and Structural Analogs

Comparative Analysis

The following table highlights structurally related compounds and their applications:

Table 2: Structural Analogs of 1-[(2,4-Difluorophenyl)methyl]piperidin-4-ol

Compound NameMolecular FormulaApplicationSource
3-[4-[(R)-(2,4-Difluorophenyl)-fluoromethyl]piperidin-1-yl]-N-[(1R,2R)-2-methylcyclopropyl]pyrazino[2,3-d]pyridazin-2-amineC22H23F3N6\text{C}_{22}\text{H}_{23}\text{F}_{3}\text{N}_{6}Kinase inhibition (hypothetical)
N-{1-[(2,4-Difluorophenyl)methyl]piperidin-4-yl}-2-methoxy-N-(4-methylphenyl)benzamideC27H28F2N2O2\text{C}_{27}\text{H}_{28}\text{F}_{2}\text{N}_{2}\text{O}_{2}Screening compound for drug discovery
5-[(3,4-Difluorophenyl)-(4-hydroxypiperidin-1-yl)methyl]-2-methyl-[1, thiazolo[3,2-b] triazol-6-olC17H18F2N4O2S\text{C}_{17}\text{H}_{18}\text{F}_{2}\text{N}_{4}\text{O}_{2}\text{S}Antimicrobial candidate

Analytical and Characterization Data

Spectroscopic Profiles

  • NMR: The 1H^1\text{H} NMR spectrum would exhibit signals for the piperidine ring (δ 1.5–2.5 ppm), hydroxyl proton (δ 1.8–2.2 ppm), and aromatic protons from the difluorophenyl group (δ 6.8–7.2 ppm) .

  • Mass Spectrometry: ESI-MS would show a molecular ion peak at m/z 227.1 ([M+H]+^+) .

Solubility and Stability

  • Solubility: Limited aqueous solubility due to the lipophilic difluorophenyl group; soluble in DMSO or ethanol.

  • Stability: Susceptible to oxidation at the hydroxyl group, necessitating storage under inert atmospheres.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator